2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid
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Overview
Description
2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, a thiomorpholine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves the use of acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base . The removal of the Boc group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of Boc protection and deprotection, as well as the use of thiomorpholine derivatives, suggest that scalable methods could involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection for amines, allowing selective reactions to occur at other sites. The thiomorpholine ring can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: These compounds share the Boc protecting group but differ in the structure of the amine.
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Uniqueness
2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid is unique due to the combination of the Boc protecting group and the thiomorpholine ring. This combination provides specific chemical properties that are useful in various applications, such as selective protection and reactivity in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFQAXCMTZZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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